molecular formula C19H24O5 B12578423 Benzoic acid--4-[(4-methoxyphenyl)methoxy]butan-1-ol (1/1) CAS No. 188905-95-5

Benzoic acid--4-[(4-methoxyphenyl)methoxy]butan-1-ol (1/1)

Katalognummer: B12578423
CAS-Nummer: 188905-95-5
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: YFBFGOBYWSOJQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid–4-[(4-methoxyphenyl)methoxy]butan-1-ol (1/1) is an organic compound that features a benzoic acid moiety linked to a butanol chain through a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid–4-[(4-methoxyphenyl)methoxy]butan-1-ol typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl alcohol with butan-1-ol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation and recrystallization are commonly employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid–4-[(4-methoxyphenyl)methoxy]butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Benzoic acid–4-[(4-methoxyphenyl)methoxy]butan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of Benzoic acid–4-[(4-methoxyphenyl)methoxy]butan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Benzoic acid–4-[(4-methoxyphenyl)methoxy]butan-1-ol include:

Uniqueness

What sets Benzoic acid–4-[(4-methoxyphenyl)methoxy]butan-1-ol apart is its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

188905-95-5

Molekularformel

C19H24O5

Molekulargewicht

332.4 g/mol

IUPAC-Name

benzoic acid;4-[(4-methoxyphenyl)methoxy]butan-1-ol

InChI

InChI=1S/C12H18O3.C7H6O2/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13;8-7(9)6-4-2-1-3-5-6/h4-7,13H,2-3,8-10H2,1H3;1-5H,(H,8,9)

InChI-Schlüssel

YFBFGOBYWSOJQU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)COCCCCO.C1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.